1-(8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-methylpiperazinium methanesulphonate
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Overview
Description
1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazinium methanesulfonate is a chemical compound known for its pharmacological properties. It is commonly referred to as Octoclothepin maleate salt. This compound is recognized for its role as a dopamine receptor antagonist and serotonin receptor antagonist, making it significant in the field of neuropharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazinium methanesulfonate involves several steps. One common method includes the reaction of 8-chloro-10,11-dihydrodibenzo[b,f]thiepin with 4-methylpiperazine under specific conditions to form the desired product . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazinium methanesulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazinium methanesulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Mechanism of Action
The compound exerts its effects primarily by antagonizing dopamine and serotonin receptors. It binds to these receptors, inhibiting their activity and thereby modulating neurotransmitter levels in the brain. This mechanism is crucial for its potential therapeutic effects in treating conditions such as schizophrenia and depression .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-amine: Shares a similar core structure but differs in functional groups.
10-(4-Methylpiperazino)dibenzo[b,f]thiepin: Another related compound with similar pharmacological properties.
Uniqueness
1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazinium methanesulfonate is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its dual role as a dopamine and serotonin receptor antagonist sets it apart from other compounds with similar structures .
Properties
CAS No. |
42505-79-3 |
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Molecular Formula |
C20H25ClN2O3S2 |
Molecular Weight |
441.0 g/mol |
IUPAC Name |
1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid |
InChI |
InChI=1S/C19H21ClN2S.CH4O3S/c1-21-8-10-22(11-9-21)17-12-14-4-2-3-5-18(14)23-19-7-6-15(20)13-16(17)19;1-5(2,3)4/h2-7,13,17H,8-12H2,1H3;1H3,(H,2,3,4) |
InChI Key |
XQRUOHZMMIUQSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O |
Related CAS |
13448-22-1 (Parent) |
Origin of Product |
United States |
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